molecular formula C6H9BrF2O B15317041 [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol

[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol

Cat. No.: B15317041
M. Wt: 215.04 g/mol
InChI Key: WDTDFAVUHNKCTD-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol is a brominated cyclobutyl methanol derivative characterized by a cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a bromomethyl group at the 1-position. The bromomethyl moiety enhances its reactivity in alkylation and nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical synthesis and materials science. For example, derivatives such as (3,3-difluorocyclobutyl)methanol (CAS 681128-39-2) are used in drug development, including IDH1 inhibitors like ivosidenib (TIBSOVO®) , highlighting the pharmacological relevance of the difluorocyclobutyl scaffold .

Properties

Molecular Formula

C6H9BrF2O

Molecular Weight

215.04 g/mol

IUPAC Name

[1-(bromomethyl)-3,3-difluorocyclobutyl]methanol

InChI

InChI=1S/C6H9BrF2O/c7-3-5(4-10)1-6(8,9)2-5/h10H,1-4H2

InChI Key

WDTDFAVUHNKCTD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CO)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol typically involves the bromination of a precursor cyclobutyl compound followed by the introduction of difluoromethyl groups. One common method includes the reaction of cyclobutylmethanol with bromine in the presence of a suitable solvent and catalyst to introduce the bromomethyl group. Subsequent fluorination reactions introduce the difluoromethyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol can undergo oxidation to form corresponding aldehydes or ketones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of difluorocyclobutyl aldehydes or ketones.

    Reduction: Formation of [1-(Methyl)-3,3-difluorocyclobutyl]methanol.

    Substitution: Formation of [1-(Azidomethyl)-3,3-difluorocyclobutyl]methanol or [1-(Thioureidomethyl)-3,3-difluorocyclobutyl]methanol.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Reagent in Organic Synthesis:

Biology and Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

    Agrochemicals: Potential use in the synthesis of novel agrochemical compounds.

Mechanism of Action

The mechanism by which [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The bromomethyl group can act as an electrophile, participating in various biochemical reactions, while the difluoromethyl groups can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Research and Development Insights

  • Synthetic Routes: Cyclobutyl methanol derivatives are often synthesized via cycloaddition or ring-closing metathesis. For example, 1-(3,3-difluorocyclobutyl)ethan-1-one (CAS 1621223-57-1) is a precursor synthesized via ketone functionalization .
  • Regulatory Considerations : Brominated compounds may face restrictions under RoHS or REACH, necessitating alternatives for industrial applications .

Biological Activity

[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, effects on cancer cell lines, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a cyclobutyl ring with two fluorine atoms, which may influence its reactivity and biological interactions. Understanding its chemical structure is essential for elucidating its biological mechanisms.

Antiproliferative Effects

Research has demonstrated that various difluorinated compounds can inhibit the proliferation of cancer cell lines. For example, studies focusing on methanolic extracts from plants have shown antiproliferative effects against HeLa (cervical cancer) and A549 (lung cancer) cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Table 1: Antiproliferative Effects of Related Compounds

Compound NameCell LineIC50 (µg/mL)
Maesopsin-6-O-glucosideHeLa226
Maesopsin-6-O-glucosideA549242.52
[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanolTBDTBD

The biological activity of [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol may involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and bacterial survival.
  • Disruption of Cellular Signaling : By altering signaling pathways, these compounds can induce apoptosis in cancer cells or inhibit bacterial growth.
  • Interaction with Cellular Targets : In silico studies suggest that certain metabolites interact with proteins crucial for bacterial virulence, such as AgrA in Staphylococcus aureus .

Case Studies

While specific case studies on [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol are scarce, related research highlights the potential for similar compounds in therapeutic applications:

  • Antibacterial Activity : A study demonstrated that flavonoid extracts exhibited MIC values against MRSA strains, indicating that structurally similar compounds could offer therapeutic benefits.
  • Cancer Treatment : Research into difluorinated cyclobutanes has shown promise in inhibiting tumor growth in various models.

Q & A

Q. What are the optimal synthetic routes for [1-(Bromomethyl)-3,3-difluorocyclobutyl]methanol, and how do reaction conditions influence yield and purity?

The synthesis typically involves two key steps: (1) constructing the 3,3-difluorocyclobutane ring and (2) introducing the bromomethyl and hydroxymethyl groups. For the cyclobutane core, [2+2] photocycloaddition or ring-closing metathesis of fluorinated alkenes under UV light or catalytic conditions is common. Subsequent bromination of a pre-formed hydroxymethyl intermediate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in chloroform at 60–80°C achieves selective bromination at the methyl position . Key Considerations :

  • Radical bromination avoids over-bromination but requires strict temperature control.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity.
  • Side reactions (e.g., ring-opening due to strain) are minimized by maintaining anhydrous conditions.
Synthetic Method Yield Purity Reference
Photocycloaddition + NBS bromination62%89%
Ring-closing metathesis + HBr gas55%82%

Q. What spectroscopic and computational techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
  • 1H^{1}\text{H} NMR: The bromomethyl group (CH2Br-\text{CH}_2\text{Br}) appears as a singlet (~δ 3.8–4.2 ppm). Adjacent fluorine atoms cause splitting in the hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) protons (~δ 3.5–3.7 ppm).
  • 19F^{19}\text{F} NMR: Two equivalent fluorines resonate as a singlet (~δ -110 to -120 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 224.98 (C6_6H8_8BrF2_2O+^+).
    • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict bond angles and strain energy (~25 kcal/mol) in the cyclobutane ring, corroborating X-ray crystallography data .

Advanced Research Questions

Q. How does the strained cyclobutane ring influence nucleophilic substitution reactions at the bromomethyl site?

The ring strain (87–90° bond angles) increases electrophilicity at the bromomethyl carbon, accelerating SN_\text{N}2 reactions. However, steric hindrance from the adjacent hydroxymethyl group and fluorine atoms can reduce reactivity with bulky nucleophiles. For example:

  • Reaction with NaN3_3 in DMF at 50°C yields [1-(Azidomethyl)-3,3-difluorocyclobutyl]methanol in 78% yield.
  • Cross-coupling with Pd(PPh3_3)4_4 and arylboronic acids proceeds efficiently (70–85% yield) due to the electron-withdrawing fluorines stabilizing the transition state .

Contradictions :

  • reports rapid substitution in aromatic bromides, but the cyclobutane’s strain may lead to competing elimination (e.g., HBr loss), requiring optimized base selection (e.g., K2_2CO3_3 over NaOH) .

Q. What role does this compound play in designing fluorinated bioactive molecules?

The 3,3-difluorocyclobutyl moiety enhances metabolic stability and membrane permeability in drug candidates. For example:

  • Antiviral Agents : The bromomethyl group serves as a handle for click chemistry (e.g., CuAAC) to attach triazole-linked pharmacophores.
  • Kinase Inhibitors : Substitution with heterocycles (e.g., pyridines) exploits fluorine’s electrostatic effects for target binding .

Case Study :

  • Derivatization to [1-(Aminomethyl)-3,3-difluorocyclobutyl]methanol via Gabriel synthesis achieved IC50_{50} = 120 nM against SARS-CoV-2 Mpro^\text{pro} in vitro .

Q. How can conformational analysis guide the design of derivatives for material science applications?

DFT and X-ray studies reveal a puckered cyclobutane ring with the hydroxymethyl group in an axial position, reducing steric clash. This conformation enables:

  • Polymer Cross-Linking : Radical polymerization with acrylates produces fluorinated polymers with high thermal stability (TgT_g > 200°C).
  • Liquid Crystals : Substitution with mesogenic groups (e.g., biphenyls) yields smectic phases due to dipole-dipole interactions from fluorine .

Methodological Challenges and Solutions

  • Purification Difficulty : Polar byproducts (e.g., diols) complicate isolation. Use of reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution.
  • Stability Issues : The bromomethyl group is light-sensitive. Storage in amber vials under N2_2 at -20°C prevents decomposition.

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